molecular formula C7H5BrO3S B3214912 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid CAS No. 1155083-00-3

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid

Cat. No.: B3214912
CAS No.: 1155083-00-3
M. Wt: 249.08
InChI Key: HYBLZCIEQJZECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid ( 1155083-00-3) is a high-purity brominated thiophene derivative supplied for research and development purposes. With the molecular formula C₇H₅BrO₃S and a molecular weight of 249.08, this compound features a reactive α,β-unsaturated carbonyl system that is characteristic of chalcone-like structures . This key pharmacophore is widely recognized in medicinal chemistry for its multifaceted pharmacological potential, enabling interactions with diverse biological targets . Researchers value this compound as a versatile synthetic intermediate, particularly for constructing complex heterocyclic systems relevant to drug discovery. Chalcones and their derivatives, such as this compound, have demonstrated significant promise in scientific studies for their antibacterial properties, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and antifungal effects . The mechanism of action for chalcone derivatives often involves the inhibition of critical enzymes. Research suggests they can inhibit fungal β(1,3)-glucan and chitin synthases, disrupting cell wall integrity, as well as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The bromothiophene moiety in its structure enhances lipophilicity, which can influence bioavailability and target binding, making it a valuable scaffold for investigating new anti-infective and anti-inflammatory agents . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBLZCIEQJZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Historical and Contemporary Synthetic Routes to Alpha-Keto Acids Bearing Heteroaromatic Moieties

The synthesis of α-keto acids has evolved significantly from early, often harsh methods to more sophisticated and versatile contemporary routes. Historically, the preparation of simple α-keto acids like pyruvic acid was achieved as early as 1881 through the dehydration of tartaric acid using potassium bisulfate. mdpi.com Other classical methods included the hydrolysis of acyl cyanides and the oxidation of unsaturated carbon bonds with strong oxidizing agents like potassium permanganate (B83412) (KMnO4). mdpi.com While effective for certain substrates, these early methods often lacked the functional group tolerance required for complex molecules bearing sensitive heteroaromatic rings.

Contemporary organic synthesis offers a much broader toolkit for accessing α-keto acids. These methods can be broadly categorized and are often adaptable to heteroaromatic substrates. mdpi.com

Friedel-Crafts Acylation: This method involves the reaction of an aromatic or heteroaromatic compound with an oxalyl chloride derivative, typically in the presence of a Lewis acid catalyst. It provides a direct route to aryl α-keto esters, which can then be hydrolyzed. mdpi.com

Organometallic Acylation: The reaction of organometallic reagents, such as Grignard or organolithium species, with dialkyl oxalates is a widely used and versatile method. google.com Subsequent hydrolysis of the resulting α-keto ester furnishes the desired α-keto acid. google.com

Oxidation Strategies: Modern oxidation methods offer high efficiency and selectivity. These include the oxidation of α-hydroxy acids, methyl ketones, or alkenes using a variety of reagents and catalytic systems. mdpi.comorganic-chemistry.org The development of catalytic systems, including those based on transition metals or nitroxyl (B88944) radicals, has improved the greenness and efficiency of these transformations. organic-chemistry.orgacs.org

Carbonylation Reactions: Palladium-catalyzed bicarbonylation of aryl or heteroaryl halides under a carbon monoxide atmosphere represents a powerful technique for introducing the α-keto acid functionality directly. mdpi.com

These modern methods provide greater control over reactivity and are more suitable for the synthesis of functionalized heteroaromatic α-keto acids like 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid.

Optimized Preparation Strategies for this compound

While specific literature on the synthesis of this compound is scarce, several optimized strategies can be proposed based on established methodologies for structurally related compounds.

A common and reliable strategy for preparing α-keto acids is the synthesis of a stable precursor, such as an α-keto ester, followed by hydrolysis. Condensation reactions are central to this approach. A plausible route begins with a suitably substituted thiophene (B33073) and condenses it with an oxalate (B1200264) derivative.

For instance, a Friedel-Crafts-type acylation of 4-bromothiophene with ethyl oxalyl chloride could yield the corresponding α-keto ester. However, the regioselectivity of electrophilic substitution on the 4-bromothiophene ring must be carefully controlled. A more regioselective approach would involve the reaction of a 2-thienyl organometallic species with a dialkyl oxalate. The final step in this sequence is the hydrolysis of the intermediate ester to the carboxylic acid, which can be achieved under acidic or basic conditions. Care must be taken during hydrolysis, as the α-keto acid product can be sensitive to harsh conditions. nih.gov

Table 1: Comparison of Hydrolysis Conditions for α-Keto Esters

Hydrolysis Method Reagents Conditions Advantages Disadvantages
Acid-Catalyzed HCl, H2SO4 Aqueous or alcoholic solvent, heat Simple workup Potential for side reactions (e.g., decarboxylation)

Organometallic chemistry provides the most direct and regioselective pathways for the synthesis of the target compound. The high acidity of protons on the thiophene ring facilitates selective metallation.

A highly feasible route involves the use of 2,4-dibromothiophene (B1333396) as a starting material. Selective metal-halogen exchange at the more reactive 2-position can be achieved using an organolithium reagent like n-butyllithium at low temperatures. The resulting 2-thienyllithium (B1198063) species is a potent nucleophile that can be reacted with a suitable electrophile, such as diethyl oxalate, to construct the α-keto ester skeleton. Subsequent aqueous workup and hydrolysis would yield this compound.

Alternatively, a Grignard reagent could be formed from 2,4-dibromothiophene, which would then be reacted with diethyl oxalate. google.com The choice of organometallic reagent and reaction conditions is crucial for achieving high selectivity and yield. beilstein-journals.org

Table 2: Key Organometallic Reactions for Thiophene Functionalization | Reaction Type | Reagent | Typical Conditions | Key Feature | | :--- | :--- | :--- | :--- | | Metal-Halogen Exchange | n-BuLi, sec-BuLi | THF or Ether, -78 °C | Highly regioselective for α-positions | Requires cryogenic temperatures, pyrophoric reagents | | Grignard Formation | Mg | THF or Ether, reflux | More tolerant of some functional groups than organolithiums | Can be sluggish to initiate | | Palladium-Catalyzed Carbonylation | Pd catalyst, CO gas | Alcohol solvent, elevated pressure | Direct conversion of halide to keto-ester | Requires specialized high-pressure equipment |

Applying green chemistry principles to the synthesis of this compound involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com

One sustainable approach is the catalytic aerobic oxidation of the corresponding α-hydroxy acid precursor, 3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid. This precursor could be synthesized from 4-bromo-2-thiophenecarboxaldehyde. The oxidation step can utilize molecular oxygen as the terminal oxidant, which is an environmentally benign choice. organic-chemistry.orgacs.org Catalytic systems based on nitroxyl radicals like AZADO (2-azaadamantane N-oxyl) have proven effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids under mild conditions, producing water as the only byproduct. organic-chemistry.org

Electrochemical synthesis offers another green alternative, avoiding bulk chemical oxidants and often proceeding under mild conditions. mdpi.com Furthermore, exploring enzymatic routes, which operate in aqueous media at ambient temperatures, represents a frontier in sustainable synthesis. researchgate.netnih.govnih.gov L-amino acid deaminases, for example, can convert amino acids into their corresponding α-keto acids. researchgate.net

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Metrics

Method Key Reagents Solvents Byproducts Sustainability Profile
Organolithium Route n-BuLi, Diethyl oxalate Anhydrous Ether/THF Alkane, Salt waste Poor: Pyrophoric reagents, cryogenic conditions, stoichiometric waste
Catalytic Oxidation AZADO/NaNO2, O2 (air) Acetonitrile/Water Water Excellent: Catalytic, uses air as oxidant, minimal waste

Scale-Up Considerations and Process Intensification in its Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, and efficiency. For the proposed organometallic routes to this compound, several scale-up challenges arise. The use of highly reactive and pyrophoric reagents like n-butyllithium necessitates specialized equipment and stringent safety protocols. Furthermore, the cryogenic temperatures (-78 °C) required for selective metallation are energy-intensive and difficult to maintain in large reactors.

Process intensification offers solutions to these challenges. The implementation of continuous flow reactors can significantly improve the safety of using hazardous reagents by minimizing the amount of reactive material present at any given time. Flow chemistry also offers superior heat and mass transfer, allowing for precise temperature control and potentially eliminating the need for deep cryogenic conditions. mdpi.com For catalytic reactions, such as the aerobic oxidation route, micro-packed-bed reactors can drastically reduce reaction times and increase the space-time yield compared to conventional batch processes. mdpi.com These technologies not only enhance safety and efficiency but also facilitate easier scale-up, making the production of complex molecules like this compound more viable on an industrial scale.

Chemical Reactivity and Transformations of 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Reactivity of the Alpha-Keto Acid Moiety

The alpha-keto acid portion of the molecule, containing a carboxylic acid group adjacent to a ketone, is susceptible to a variety of reactions typical of these functional groups.

The ketone carbonyl group in the alpha-keto acid moiety is electrophilic and can undergo nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group. Nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. The stereochemical outcome of such additions can be influenced by the steric bulk of the thiophene (B33073) ring and the nature of the nucleophile.

Common nucleophiles that can react with the ketone carbonyl include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines. These reactions can lead to the formation of tertiary alcohols or amines, respectively.

Alpha-keto acids are known to undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, under certain conditions. This process can be initiated by heat or by the presence of specific catalysts. The decarboxylation of 3-(4-bromothiophen-2-yl)-2-oxopropanoic acid would likely lead to the formation of 1-(4-bromothiophen-2-yl)ethanone.

Recent advancements have explored electrochemical methods for the decarboxylative coupling of α-keto acids with various partners, offering a green and efficient alternative to traditional methods. researchgate.net For instance, electrochemical decarboxylation has been utilized for the synthesis of thioesters from α-keto acids and thiophenols. researchgate.net While not specifically documented for this compound, such methods could potentially be applied.

The carboxylic acid group of this compound can readily undergo condensation reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com Alternatively, more reactive acylating agents derived from the carboxylic acid, such as acyl chlorides, can be used to achieve higher yields under milder conditions.

Amidation: Reaction with amines leads to the formation of amides. This transformation can be achieved by direct reaction at high temperatures or, more commonly, by activating the carboxylic acid with a coupling agent to facilitate the reaction under milder conditions. The resulting amides are important functional groups in medicinal chemistry and materials science.

Reactivity of the 4-Bromothiophene Ring

The 4-bromothiophene ring is a key site for transformations that allow for the elaboration of the molecular structure, primarily through palladium-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.

The bromine atom on the thiophene ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromothiophene moiety with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This method is widely used to form new carbon-carbon bonds and introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the thiophene ring. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 4-bromothiophene and a terminal alkyne. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org It provides a direct route to alkynyl-substituted thiophenes, which are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the 4-bromothiophene with a primary or secondary amine. wikipedia.org This transformation is a powerful method for the synthesis of arylamines and has broad applications in medicinal chemistry. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org

General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
ReactionCoupling PartnerCatalystBaseSolvent
Suzuki-MiyauraBoronic acid/esterPd(PPh3)4, Pd(OAc)2Na2CO3, K3PO4, Cs2CO3Toluene, Dioxane, DMF
SonogashiraTerminal alkynePdCl2(PPh3)2/CuIEt3N, i-Pr2NHToluene, THF, DMF
Buchwald-HartwigAminePd(OAc)2, Pd2(dba)3 with phosphine (B1218219) ligandsNaOt-Bu, K3PO4, Cs2CO3Toluene, Dioxane

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the 4-bromothiophene ring, although it is generally less facile than on more electron-deficient aromatic systems. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. nih.gov The reactivity of halothiophenes in SNAr reactions is influenced by the position of the halogen and the nature of any activating groups.

In the case of this compound, the alpha-keto acid moiety is not a strong enough electron-withdrawing group to significantly activate the thiophene ring towards SNAr. Therefore, direct displacement of the bromine atom by a nucleophile via a classical SNAr mechanism is expected to be challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, some substitution might be observed.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the potential for DoM is influenced by the directing ability of the substituents on the thiophene ring. The primary challenge in achieving selective ortho-metalation is the presence of the bromine atom, which is prone to lithium-halogen exchange.

Theoretically, the carboxylate group, formed by the deprotonation of the carboxylic acid under basic conditions (e.g., with an organolithium reagent), could act as a directed metalation group (DMG). This would direct the lithiation to the C3 position of the thiophene ring. However, the thiophene sulfur atom itself can also direct lithiation to the adjacent C3 position.

A competing and likely favored reaction pathway is the lithium-halogen exchange at the C4 position, which is a common reaction for brominated thiophenes upon treatment with organolithium reagents like n-butyllithium or tert-butyllithium. jcu.edu.auresearchgate.net The resulting 4-lithiated thiophene could then be quenched with various electrophiles.

To favor DoM at the C3 position, specific reaction conditions would be necessary. The choice of the organolithium base and the presence of chelating agents like tetramethylethylenediamine (TMEDA) can influence the reaction's regioselectivity. For instance, a sterically hindered base at low temperatures might favor deprotonation over halogen exchange.

Illustrative Examples of Electrophilic Quenching on a Hypothetical Lithiated Thiophene Intermediate:

The following table illustrates the potential products from the reaction of a lithiated 3-(thiophen-2-yl)-2-oxopropanoic acid derivative with various electrophiles. This serves as a model for the expected reactivity following a successful metalation event.

EntryLithiation PositionElectrophileProduct
1C3(CH₃)₃SiCl3-(3-(Trimethylsilyl)thiophen-2-yl)-2-oxopropanoic acid
2C3DMF3-(3-Formylthiophen-2-yl)-2-oxopropanoic acid
3C4 (via Li-Br exchange)CO₂2-(2-Oxo-2-carboxyethyl)thiophene-4-carboxylic acid
4C4 (via Li-Br exchange)I₂3-(4-Iodothiophen-2-yl)-2-oxopropanoic acid

Derivatization and Analog Synthesis from 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Synthesis of Substituted Thiophene (B33073) Derivatives

The bromine atom on the thiophene ring is a prime site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of substituted thiophene derivatives.

Prominent among these methods is the Suzuki-Miyaura cross-coupling , which involves the reaction of the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. For instance, coupling with various arylboronic acids can introduce different substituted phenyl groups at the 4-position of the thiophene ring. The reactivity in Suzuki coupling can be influenced by the electronic nature of the substituents on the boronic acid. nih.govnih.gov

Another powerful tool is the Stille cross-coupling , which utilizes organotin reagents. This method is also tolerant of many functional groups and provides a complementary approach to the Suzuki coupling for the formation of C-C bonds.

The Heck reaction offers a pathway to introduce alkenyl substituents by coupling the bromothiophene with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of styrenyl and other vinyl-substituted thiophenes.

For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction couples the bromothiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This allows for the synthesis of thiophenes with extended π-systems.

Furthermore, the Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, leading to the synthesis of N-aryl or N-alkyl aminothiophene derivatives.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of the 4-bromothiophen-2-yl moiety.

Reaction NameCoupling PartnerResulting LinkageCatalyst/Base System (Typical)
Suzuki-MiyauraAryl/heteroaryl boronic acidC-C (Aryl/Heteroaryl)Pd(PPh₃)₄ / Na₂CO₃
StilleOrganostannane (e.g., Aryl-SnBu₃)C-C (Aryl/Alkenyl)Pd(PPh₃)₄ / LiCl
HeckAlkeneC-C (Alkenyl)Pd(OAc)₂ / P(o-tol)₃ / Et₃N
SonogashiraTerminal AlkyneC-C (Alkynyl)PdCl₂(PPh₃)₂ / CuI / Et₃N
Buchwald-HartwigAmine/AmideC-NPd₂(dba)₃ / BINAP / NaOtBu

Preparation of Functionalized Propanoic Acid Analogs

The α-keto acid functionality and the adjacent methylene (B1212753) group in 3-(4-bromothiophen-2-yl)-2-oxopropanoic acid are amenable to a variety of transformations to create functionalized propanoic acid analogs.

Reductive amination of the α-keto group is a key reaction to produce α-amino acid derivatives. This transformation can be achieved using a reducing agent in the presence of an ammonia (B1221849) source or a primary amine. wikipedia.orgresearchgate.net The resulting 3-(4-bromothiophen-2-yl)alanine derivatives are valuable building blocks for peptide synthesis. The reaction can be performed using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to be effective for the reductive amination of ketones and aldehydes. masterorganicchemistry.com

The active methylene group (at the 3-position of the propanoic acid chain) can undergo α-halogenation . Under acidic conditions, monohalogenation is typically favored, leading to the formation of 3-bromo- (B131339) or 3-chloro-3-(4-bromothiophen-2-yl)-2-oxopropanoic acid. pressbooks.pubwikipedia.org These α-haloketones are themselves versatile intermediates for further synthetic manipulations.

Knoevenagel condensation provides a method for the formation of a new carbon-carbon double bond at the methylene position. This reaction involves the condensation of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgjk-sci.com This leads to the formation of α,β-unsaturated keto acids, which are useful Michael acceptors.

The following table illustrates some potential reactions to functionalize the propanoic acid side chain.

Reaction TypeReagents and ConditionsProduct Type
Reductive AminationNH₃ or R-NH₂, NaBH₃CN, pH ~6-7α-Amino acid analog
α-HalogenationBr₂ in acetic acidα-Halo-α-keto acid
Knoevenagel CondensationR-CHO, piperidine/acetic acidα,β-Unsaturated keto acid

Construction of Novel Heterocyclic Systems Incorporating the Thiophene-Oxopropanoic Acid Scaffold

The 1,2-dicarbonyl nature of the α-keto acid moiety makes it an excellent precursor for the synthesis of various heterocyclic systems.

Pyrazole (B372694) Synthesis: The reaction of the α-keto acid (or its ester derivative) with hydrazine (B178648) or substituted hydrazines is a classical method for the construction of pyrazole rings. mdpi.comhilarispublisher.com This condensation reaction typically proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole. The substituents on the resulting pyrazole can be controlled by the choice of the hydrazine derivative.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis provides a route to thiazole derivatives. ijsrst.comijper.org This typically involves the reaction of an α-haloketone with a thioamide. Therefore, this compound can be first converted to its α-halo derivative, as described in section 4.2. The resulting 3-halo-3-(4-bromothiophen-2-yl)-2-oxopropanoic acid can then be reacted with a thioamide to yield a thiazole ring attached to the thiophene scaffold.

The following table outlines plausible synthetic routes to novel heterocyclic systems.

Target HeterocycleKey ReagentsReaction Principle
PyrazoleHydrazine or R-NHNH₂Condensation with the 1,2-dicarbonyl system
Thiazole1. Halogenating agent (e.g., Br₂) 2. Thioamide (R-CSNH₂)Hantzsch synthesis from the corresponding α-haloketone

Development of Advanced Synthetic Intermediates with Tailored Reactivity

The strategic combination of reactions on both the thiophene ring and the propanoic acid side chain allows for the development of advanced synthetic intermediates with tailored reactivity for more complex molecular constructions.

For instance, the α-keto group can be protected as an acetal (B89532) or ketal, allowing for selective manipulation of the bromothiophene ring through cross-coupling reactions. Subsequent deprotection would then reveal the α-keto acid functionality for further derivatization.

Alternatively, the propanoic acid side chain can be modified first. For example, α-halogenation of the methylene group can be followed by a nucleophilic substitution with various nucleophiles to introduce a range of functional groups. The resulting intermediate, now functionalized at the propanoic acid chain, can then undergo cross-coupling reactions at the bromothiophene ring.

The α-keto acid itself can be a source of other functional groups. For example, under certain conditions, α-keto acids can undergo decarboxylation to yield the corresponding ketone, 1-(4-bromothiophen-2-yl)ethan-1-one, which is another valuable synthetic intermediate.

A possible synthetic sequence to a bifunctional intermediate is outlined below:

α-Halogenation: Reaction of this compound with N-bromosuccinimide (NBS) in the presence of an acid catalyst to yield 3-bromo-3-(4-bromothiophen-2-yl)-2-oxopropanoic acid.

Suzuki Coupling: The resulting α-bromo-α-keto acid can then be subjected to a Suzuki coupling reaction with an arylboronic acid to introduce a substituent at the 4-position of the thiophene ring.

This approach would yield a molecule with both a modified thiophene ring and a reactive α-bromo-α-keto acid moiety, making it a highly versatile intermediate for the synthesis of complex heterocyclic systems or other target molecules.

Mechanistic and Kinetic Investigations of Reactions Involving 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Elucidation of Reaction Pathways using In Situ Spectroscopic and Chromatographic Techniques

The elucidation of reaction pathways for complex molecules like 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid relies heavily on modern analytical techniques that allow for real-time monitoring of reacting species. In situ spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, coupled with chromatographic techniques like high-performance liquid chromatography (HPLC), are invaluable tools in this endeavor.

For instance, in a hypothetical reaction such as the reduction of the ketone in this compound to a hydroxyl group, in situ FTIR could be employed to follow the disappearance of the carbonyl (C=O) stretching frequency and the appearance of the hydroxyl (O-H) stretching band. This would provide real-time data on the conversion of the starting material to the product.

Similarly, in situ NMR spectroscopy can provide detailed structural information about intermediates that may be too transient to isolate. For a reaction involving the thiophene (B33073) ring, such as a Suzuki coupling at the bromine-substituted position, ³¹P NMR could be used to track the oxidative addition and reductive elimination steps of a palladium catalyst, providing a detailed picture of the catalytic cycle.

A hypothetical reaction progress of a catalyzed reaction involving this compound could be monitored as shown in the table below, illustrating the power of in situ monitoring.

Time (minutes)Concentration of this compound (M)Concentration of Intermediate (M)Concentration of Product (M)
01.000.000.00
100.750.150.10
200.500.250.25
300.250.200.55
400.100.100.80
500.050.050.90
60<0.01<0.01>0.99

Kinetic Studies of Key Transformation Steps and Rate-Determining Steps

For example, in the enzymatic decarboxylation of an α-keto acid, a classic Michaelis-Menten kinetic model can be applied. While specific data for this compound is not available, analogous studies on other α-keto acid dehydrogenase complexes have determined Michaelis constants (Km) and maximum reaction velocities (Vmax). nih.gov These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

A hypothetical kinetic dataset for a reaction of this compound could be represented as follows:

Initial Concentration of this compound (M)Initial Reaction Rate (M/s)
0.10.005
0.20.010
0.40.018
0.60.025
0.80.030
1.00.033

From such data, a rate law can be derived. For instance, if the reaction is found to be first order with respect to the α-keto acid and a catalyst, the rate law would be expressed as: Rate = k[this compound][Catalyst]. The rate constant, k, would then be a quantitative measure of the reaction's speed under specific conditions.

Role of Catalysts and Reagents in Directing Reaction Outcomes and Selectivity

Catalysts and reagents play a pivotal role in controlling the outcome and selectivity of chemical reactions. For a multifunctional molecule like this compound, the choice of catalyst can determine which functional group reacts and in what manner.

For reactions at the α-keto acid moiety, biocatalysts such as engineered methyltransferases can achieve highly enantioselective α-alkylation. nih.gov In such a reaction, the enzyme's active site would orient the substrate in a specific way to allow for the addition of an alkyl group to only one face of the molecule.

In the case of the bromothiophene ring, transition metal catalysts, particularly those based on palladium, are instrumental in cross-coupling reactions. rsc.org For example, a Suzuki coupling with an arylboronic acid would be catalyzed by a palladium complex, leading to the formation of a new carbon-carbon bond at the 4-position of the thiophene ring. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

The following table illustrates how different catalysts might direct the reaction of this compound towards different products:

Catalyst/ReagentTarget SiteReaction TypeMajor Product
NaBH₄α-Keto groupReduction3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid
Pd(PPh₃)₄, Arylboronic acid, BaseC-Br bond on thiopheneSuzuki Coupling3-(4-Arylthiophen-2-yl)-2-oxopropanoic acid
Engineered Transaminaseα-Keto groupAsymmetric Transamination(S)- or (R)-3-(4-Bromothiophen-2-yl)-2-aminopropanoic acid
H₂O₂, heatCarboxylic acidDecarboxylation1-(4-Bromothiophen-2-yl)ethanone

Stereochemical Control and Regioselectivity in Complex Transformations

Achieving stereochemical control and regioselectivity is a central theme in modern organic synthesis. For this compound, these concepts are highly relevant.

Stereochemical control focuses on the three-dimensional arrangement of atoms in the product. For instance, the reduction of the prochiral ketone can lead to two enantiomers of the corresponding alcohol. The use of chiral catalysts or reagents can favor the formation of one enantiomer over the other. Asymmetric synthesis of α-keto esters has been achieved using copper(II)-catalyzed aerobic deacylation, for example. amanote.com Similarly, yeast reduction of α-keto esters has been shown to exhibit stereochemical control. researchgate.net

Regioselectivity pertains to the control of reactivity at different positions in a molecule. The thiophene ring in this compound has multiple potential reaction sites. Directed lithiation, for example, is a powerful tool for achieving regioselectivity in the functionalization of thiophenes. mdpi.com Depending on the directing group and the reaction conditions, a lithium-halogen exchange at the C4-Br position or deprotonation at the C5 position could be favored, leading to different substitution patterns.

The table below summarizes potential regioselective and stereoselective transformations for this compound.

TransformationReagents/ConditionsKey Control ElementExpected Outcome
Asymmetric ReductionChiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)StereochemicalEnantiomerically enriched 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid
Regioselective Lithiation/Alkylation1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., CH₃I)RegiochemicalPredominantly 3-(4-Bromo-5-methylthiophen-2-yl)-2-oxopropanoic acid
Regioselective Heck CouplingAlkene, Pd(OAc)₂, P(o-tol)₃, BaseRegiochemical3-(4-(alkenyl)thiophen-2-yl)-2-oxopropanoic acid
Enzymatic Asymmetric AlkylationEngineered S-adenosyl-L-methionine dependent methyltransferaseStereochemicalEnantiomerically pure α-methylated α-keto acid

Computational and Theoretical Chemistry Studies on 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Electronic Structure Analysis and Frontier Molecular Orbitals

A theoretical investigation into the electronic structure of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid would typically be conducted using Density Functional Theory (DFT). Such an analysis would calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. For similar brominated thiophene-containing molecules, DFT calculations have been employed to visualize these orbitals and determine their energy gaps, providing insights into potential charge transfer interactions. researchgate.netdntb.gov.uasemanticscholar.org

Conformational Analysis and Investigation of Tautomeric Equilibria

The conformational landscape of this compound would be explored by rotating the single bonds, particularly the bond connecting the thiophene (B33073) ring to the propanoic acid chain. Computational methods could identify various stable conformers and their relative energies, revealing the most probable shapes of the molecule. uni.lu Furthermore, this compound can exist in keto-enol tautomeric forms due to the α-keto acid moiety. Quantum chemical calculations would be essential to determine the relative stabilities of the keto and enol tautomers in different environments (gas phase and in solution), thereby predicting the predominant form under various conditions.

Reaction Mechanism Predictions and Transition State Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, especially DFT, are powerful tools for predicting the mechanisms of chemical reactions. For this compound, these methods could be used to model its behavior in various transformations, such as decarboxylation, oxidation, or reactions involving the thiophene ring. rroij.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This analysis provides critical information on reaction kinetics (activation energies) and thermodynamics (reaction energies), helping to predict the feasibility and outcome of a reaction. rroij.com

Molecular Modeling of Interactions with Non-Biological Targets (e.g., active sites of artificial enzymes, catalytic surfaces)

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, could be used to study how this compound interacts with non-biological targets. For instance, its binding affinity and orientation on the surface of a metal catalyst or within the active site of a synthetic enzyme could be simulated. chemicalbook.com These studies would reveal the nature of the intermolecular forces—such as hydrogen bonds, van der Waals forces, or electrostatic interactions—that govern the binding process. Such insights are valuable for designing new catalysts or materials where this molecule could act as a ligand or substrate.

Prediction of Reactivity and Selectivity in Novel Transformations based on Theoretical Descriptors

The reactivity and selectivity of this compound in new chemical reactions can be predicted using various theoretical descriptors derived from its calculated electronic structure. Parameters such as molecular electrostatic potential (MEP) maps, Fukui functions, and atomic charges can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net For example, an MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. This information allows chemists to forecast how the molecule will react with different reagents, predicting the regioselectivity and stereoselectivity of potential new transformations without the need for extensive experimental work.

Applications of 3 4 Bromothiophen 2 Yl 2 Oxopropanoic Acid As a Strategic Synthetic Building Block

Utilization in the Synthesis of Advanced Organic Intermediates for Materials Science Research

The presence of a bromothiophene moiety in 3-(4-bromothiophen-2-yl)-2-oxopropanoic acid makes it a promising precursor for advanced organic intermediates, particularly in the realm of materials science. Brominated thiophenes are well-established starting materials for the synthesis of oligothiophenes and polythiophenes, which are integral components of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The bromine atom on the thiophene (B33073) ring can readily participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds. This allows for the systematic extension of the conjugated π-system by linking multiple thiophene units or other aromatic moieties. The α-keto acid group, on the other hand, provides a handle for further functionalization. For instance, it can be converted into other functional groups or used to attach the thiophene unit to a larger molecular scaffold, thereby fine-tuning the electronic and physical properties of the final material.

The versatility of this compound could allow for the synthesis of a variety of tailored organic intermediates. For example, the carboxylic acid function could be used to introduce solubility-enhancing groups or to anchor the molecule to a surface, while the bromo-substituent is reserved for building the core electronic structure.

Table 1: Potential Synthetic Transformations and Applications in Materials Science

Starting MaterialReaction TypePotential ProductApplication Area
This compoundSuzuki CouplingArylated thiophene derivativesOrganic Electronics
This compoundStille CouplingStannylated thiophene intermediatesOrganic Photovoltaics
This compoundEsterification/AmidationFunctionalized thiophene monomersFunctional Polymers

Role in the Construction of Functionalized Oligomers and Polymers with Defined Architectures

Building upon its utility in creating organic intermediates, this compound is a candidate for the construction of functionalized oligomers and polymers with precisely controlled structures. The ability to undergo polymerization or oligomerization through its brominated thiophene unit is a key feature.

The α-keto acid moiety can be exploited to introduce specific functionalities along the polymer backbone. For example, it could be used to attach side chains that influence the polymer's solubility, morphology, or self-assembly properties. This level of control is crucial for creating materials with tailored properties for specific applications.

One potential approach involves the conversion of the α-keto acid to a more stable functional group prior to polymerization. Subsequently, the brominated monomer could be polymerized using established methods for polythiophene synthesis. This would result in a functionalized polymer where the side chains are derived from the initial α-keto acid group. Such polymers could find use in sensors, smart materials, or biomedical applications.

Table 2: Potential Polymer Architectures Derived from this compound

Monomer DerivativePolymerization MethodResulting Polymer TypePotential Properties
Esterified MonomerOxidative PolymerizationFunctionalized PolythiopheneEnhanced Solubility, Tunable Bandgap
Amide-functionalized MonomerCross-coupling PolymerizationPolyamide-thiophene CopolymerSelf-assembly, Hydrogen Bonding

Contribution to the Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The structural features of this compound also suggest its potential use in the design and synthesis of novel ligands for catalysis. The thiophene ring, with its sulfur atom, can act as a coordinating site for metal centers. The α-keto acid group offers a versatile point of attachment for creating bidentate or polydentate ligands.

For instance, the carboxylic acid could be reacted with a chiral amine to introduce stereochemical control, which is highly desirable in asymmetric catalysis. The resulting ligand could then be coordinated to a transition metal, creating a catalyst for a variety of organic transformations. The bromine atom could be retained to allow for further modification of the ligand structure or for immobilization of the catalyst on a solid support to create a heterogeneous catalyst.

The combination of a soft sulfur donor from the thiophene ring and a hard oxygen donor from the carboxylate group could lead to ligands with unique electronic properties, potentially enabling new types of catalytic reactivity.

Development of Novel Organic Reactions and Methodologies Facilitated by the Compound

The unique combination of functional groups in this compound could facilitate the development of novel organic reactions and synthetic methodologies. The reactivity of the α-keto acid moiety, in proximity to the thiophene ring, could be exploited in new cyclization or condensation reactions to form novel heterocyclic systems.

For example, intramolecular reactions could be designed where the α-keto acid reacts with a substituent introduced at the adjacent position on the thiophene ring (via the bromine). This could provide a route to fused thiophene derivatives, which are of interest in medicinal chemistry and materials science.

Furthermore, the compound could serve as a model substrate for studying the influence of the bromothiophene group on the reactivity of the α-keto acid, and vice versa. Such studies could lead to a better understanding of the electronic and steric effects at play and could inspire the development of new synthetic strategies.

Future Perspectives and Emerging Research Directions

Exploration of Unexplored Reactivity Patterns and Synthetic Opportunities

The reactivity of 3-(4-bromothiophen-2-yl)-2-oxopropanoic acid is far from fully understood, presenting numerous opportunities for synthetic innovation. The presence of both a bromine atom and an α-keto acid functionality on the thiophene (B33073) ring allows for a variety of chemical transformations. Future research is likely to focus on the catalytic asymmetric functionalization and dearomatization of the thiophene ring. nih.govrsc.org The high resonance stabilization energy of thiophene has traditionally made its dearomatization a challenge. thieme-connect.com However, recent advances in organocatalysis and transition-metal catalysis have enabled the dearomatization of thiophenes, opening up pathways to novel, three-dimensional molecular architectures. nih.govthieme-connect.commdpi.com

Furthermore, the bromine atom serves as a versatile handle for cross-coupling reactions, which could be explored for the synthesis of more complex thiophene derivatives. The oxidation of brominated thiophenes can lead to the formation of thiophene S,S-dioxides, which are reactive intermediates that can undergo dimerization and other transformations. rsc.org The interplay between the reactivity of the bromine atom and the α-keto acid group could lead to novel intramolecular cyclizations and the synthesis of fused heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of continuous flow processes for the synthesis of α-keto esters and other fine chemicals highlights a promising direction for the production of this compound and its derivatives. core.ac.ukacs.org Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The integration of this compound into automated synthesis platforms could significantly accelerate the discovery of new derivatives with tailored properties. researchgate.netresearchgate.netyoutube.com Automated systems, which can perform a wide range of chemical reactions with high efficiency, are becoming increasingly important in modern drug discovery and materials science. researchgate.netresearchgate.net The development of cartridge-based automated synthesizers further simplifies the process, making complex chemical transformations more accessible. youtube.com

Potential for Sustainable and Bio-Catalyzed Transformations

In line with the growing emphasis on green chemistry, the development of sustainable and biocatalyzed transformations for this compound is a key area for future research. Enzymes are highly selective and efficient catalysts that can perform a wide range of chemical reactions under mild conditions. longdom.orglongdom.orgnih.gov The enzymatic dearomatization of thiophenes, for instance, has been demonstrated using monooxygenases and dioxygenases, offering a green alternative to traditional chemical methods. mdpi.com Furthermore, enzyme-catalyzed reactions can be used to introduce chirality, a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The potential for using whole-cell biocatalysts in organic transformations further enhances the sustainability of these processes.

Advanced Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding the design of new derivatives with specific functionalities. Density Functional Theory (DFT) calculations, for example, can be used to predict the outcomes of chemical reactions and to understand the electronic structure of molecules. acs.org Computational models can be developed to predict the bioactivation of thiophene-containing compounds, which is crucial for assessing their potential toxicity. nih.gov By using computational approaches, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired properties, such as enhanced reactivity, specific binding affinities, or favorable electronic characteristics, before undertaking their synthesis. acs.orgnih.gov

Expanding its Role in Supramolecular Chemistry and Nanomaterials Science

The ability of thiophene derivatives to self-assemble into well-defined supramolecular structures makes them attractive building blocks for the development of novel nanomaterials. rsc.orgnih.govuh.edufrontiersin.orgthieme-connect.com The self-assembly process is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, and can be controlled by modifying the chemical structure of the constituent molecules. rsc.orgnih.gov The incorporation of this compound into such systems could lead to the formation of functional materials with applications in electronics, photonics, and sensing. researchgate.net

Thiophene-based nanoparticles have also shown promise in various applications, including drug delivery and bioimaging. nih.govnsmsi.irfrontiersin.org The functionalization of nanoparticles with thiophene derivatives can enhance their stability and introduce new functionalities. nih.govfrontiersin.org The unique combination of a reactive α-keto acid and a bromothiophene moiety in this compound could be exploited to create novel nanomaterials with tailored properties and applications.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid, and how can purity be optimized?

The synthesis typically involves bromination of a thiophene precursor followed by coupling with a 2-oxopropanoic acid derivative. A common approach is to use Suzuki-Miyaura cross-coupling between 4-bromothiophene-2-boronic acid and a halogenated oxopropanoate ester, followed by hydrolysis to the carboxylic acid . Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under UV light for regioselective bromination.
  • Coupling : Employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a mixed solvent system (e.g., THF/H₂O) at 80°C.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.2 ppm (thiophene H), δ 3.8 ppm (oxopropanoic acid CH₂), and δ 13.1 ppm (carboxylic acid OH). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and bromothiophene carbons .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-2018) with OLEX2 for visualization .

Advanced Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) using software like Gaussian or ORCA can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
  • Analyze frontier molecular orbitals : HOMO-LUMO gaps indicate charge-transfer potential.
  • Simulate reaction pathways : For example, SNAr substitutions at the bromothiophene position. Validate with Multiwfn for wavefunction-derived properties (e.g., electron localization function) .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disordered thiophene rings : Use PART instructions in SHELXL to model alternative positions. Apply similarity restraints (SIMU) to adjacent atoms .
  • Twinning : For non-merohedral twinning, refine using HKLF5 format in SHELXL and verify with ROTAX in OLEX2 .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Use Hirshfeld atom refinement (HAR) for hydrogen atoms in high-resolution datasets (<0.8 Å) .

Q. How does the bromothiophene moiety influence the compound’s biochemical interactions, and what assays validate its activity?

The bromine atom enhances electrophilicity, making the compound a candidate for enzyme inhibition (e.g., tyrosine aminotransferase). Methodological approaches:

  • Enzyme assays : Measure IC₅₀ via UV-Vis kinetics using NADH depletion at 340 nm.
  • Docking studies : Use AutoDock Vina to simulate binding to active sites (e.g., PDB ID 1BW0). Cross-validate with isothermal titration calorimetry (ITC) for binding constants .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., hindered rotation of the thiophene ring).
  • Solvent effects : Compare DFT calculations with implicit solvent models (e.g., PCM) to experimental data in DMSO or CDCl₃.
  • Spin-spin coupling : Use 2D-COSY and HSQC to resolve overlapping signals. For example, distinguish vicinal coupling (³J) in the oxopropanoate chain .

Methodological Resources

  • Crystallography : SHELXL , OLEX2 , WinGX .
  • Computational analysis : Multiwfn , Gaussian.
  • Synthesis optimization : Peer-reviewed protocols for analogous bromothiophene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid
Reactant of Route 2
3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.